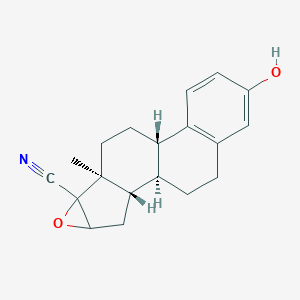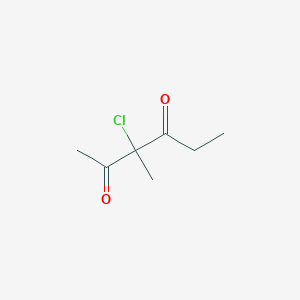![molecular formula C15H21BrN2O3 B008690 3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide CAS No. 107188-90-9](/img/structure/B8690.png)
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a bromine atom, a pyrrolidinyl group, and methoxy and hydroxy functional groups. These features contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- typically involves multiple stepsThe hydroxy and methoxy groups are then added through specific functionalization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反応の分析
Types of Reactions
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution of the bromine atom can yield a wide range of derivatives with different functional groups .
科学的研究の応用
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the bromine atom and the pyrrolidinyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxy-: This compound is similar but lacks the hydroxy group, which affects its reactivity and biological activity.
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-ethoxy-: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties and applications
Uniqueness
The unique combination of functional groups in Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- gives it distinct chemical properties and reactivity. The presence of both hydroxy and methoxy groups, along with the bromine atom and pyrrolidinyl group, allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
特性
CAS番号 |
107188-90-9 |
|---|---|
分子式 |
C15H21BrN2O3 |
分子量 |
357.24 g/mol |
IUPAC名 |
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(19)7-6-11(16)14(13)21-2/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20) |
InChIキー |
QRMZHEDLUQMLGK-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O |
同義語 |
5-bromo-N ((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide FLA 908 FLA 908, (+-)-isomer FLA 908, (S)-isomer FLA-908 NCQ 181 NCQ-181 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)

![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)










